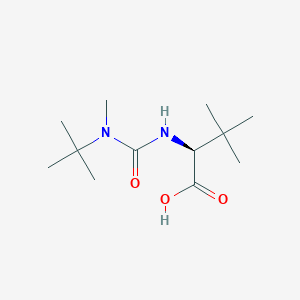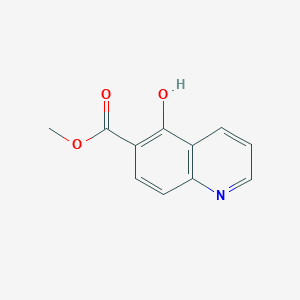
Methyl 5-hydroxyquinoline-6-carboxylate
Descripción general
Descripción
Methyl 5-hydroxyquinoline-6-carboxylate is a chemical compound with the molecular formula C11H9NO3 . It falls under the category of esters . The molecular weight of this compound is approximately 203.196 g/mol .
Synthesis Analysis
The synthesis of quinoline derivatives, such as Methyl 5-hydroxyquinoline-6-carboxylate, has been a topic of interest in recent years . Traditional and green synthetic approaches have been explored, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis . The use of α,β-unsaturated aldehydes has been highlighted in the synthesis of quinoline and its hydrogenated derivatives .Molecular Structure Analysis
The molecular structure of Methyl 5-hydroxyquinoline-6-carboxylate is characterized by the presence of a quinoline core, which is a nitrogen-based heterocyclic aromatic compound . Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline and its derivatives, including Methyl 5-hydroxyquinoline-6-carboxylate, are known to undergo various chemical reactions . These reactions include nucleophilic and electrophilic substitution reactions . The use of α,β-unsaturated aldehydes in the synthesis of quinoline and its derivatives has been reported .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Research
Methyl 5-hydroxyquinoline-6-carboxylate serves as a scaffold in medicinal chemistry, particularly in anticancer drug discovery . Its quinoline core is a common feature in many pharmacologically active compounds, and modifications to this core can lead to the development of new anticancer agents. The compound’s ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation makes it a valuable entity in the synthesis of potential chemotherapeutic drugs.
Synthetic Organic Chemistry: Heterocyclic Compound Synthesis
In synthetic organic chemistry, Methyl 5-hydroxyquinoline-6-carboxylate is utilized for the synthesis of complex heterocyclic compounds . It acts as an intermediate in various synthetic routes, including transition metal-catalyzed reactions and green chemistry protocols. These methods aim to construct quinoline derivatives with high precision, contributing to the advancement of organic synthesis methodologies.
Industrial Chemistry: Material Precursor
The compound finds applications in industrial chemistry as a precursor for materials that require specific quinoline structures . Its reactivity allows for the synthesis of materials with desired properties, such as conductivity or luminescence, which are essential in the development of new materials for electronic or photonic devices.
Environmental Science: Green Chemistry
Methyl 5-hydroxyquinoline-6-carboxylate is involved in green chemistry approaches to minimize environmental impact . Its use in solvent-free reactions and as a part of eco-friendly catalytic systems exemplifies the efforts to develop sustainable chemical processes that reduce hazardous waste and energy consumption.
Drug Discovery: Pharmacophore Development
As a pharmacophore, Methyl 5-hydroxyquinoline-6-carboxylate contributes to the design of new drugs by providing a framework that interacts with biological targets . Its structural features are fine-tuned to improve binding affinity and selectivity towards specific proteins or receptors, facilitating the discovery of drugs with better efficacy and reduced side effects.
Material Science: Advanced Functional Materials
In material science, the compound is used to create advanced functional materials . Its incorporation into polymers or coatings can enhance the material’s properties, such as thermal stability, mechanical strength, or chemical resistance, making it a versatile component in the fabrication of high-performance materials.
Propiedades
IUPAC Name |
methyl 5-hydroxyquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-4-5-9-7(10(8)13)3-2-6-12-9/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMXNUCGQSHTNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)N=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-hydroxyquinoline-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451180.png)
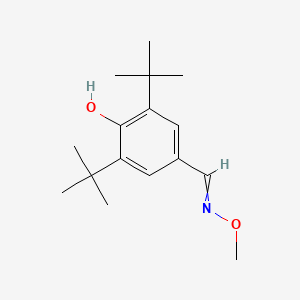
![3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1451184.png)
![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1451185.png)

![2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1451187.png)
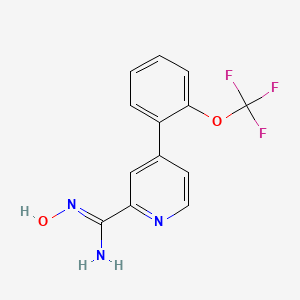
![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)
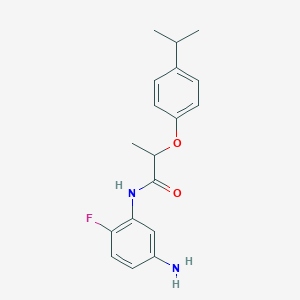
![2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride](/img/structure/B1451196.png)
